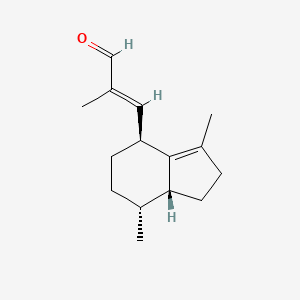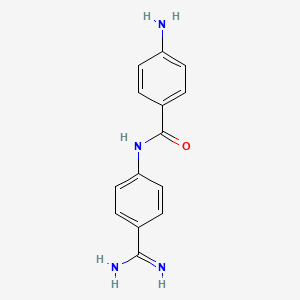
1,3-Dioleoyl-2-palmitoylglycerol
描述
1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:
Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.
Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.
Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .
化学反应分析
Types of Reactions
1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:
Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or peroxides under controlled conditions.
Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.
Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane
Major Products Formed
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.
Interesterification: Various structured triglycerides depending on the fatty acids used
科学研究应用
1,3-Dioleoyl-2-palmitoylglycerol has numerous applications in scientific research:
Infant Nutrition: Used as a human milk fat substitute in infant formulas due to its similarity to human milk fat.
Medical Research: Studied for its protective effects against inflammatory bowel disease by modulating gut microbiota and maintaining intestinal epithelial barrier integrity.
Analytical Chemistry: Used as a standard in mass spectrometry and chromatography for analyzing triglyceride compositions.
作用机制
1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:
Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.
Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.
1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid
Uniqueness
1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .
属性
CAS 编号 |
14960-35-1 |
|---|---|
分子式 |
C55H102O6 |
分子量 |
859.4 g/mol |
IUPAC 名称 |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |
InChI 键 |
PPTGNVIVNZLPPS-NBHCHVEOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
熔点 |
18.5-19°C |
物理描述 |
Liquid |
同义词 |
1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)











